7''-O-Methylsciadopitysin

Vue d'ensemble

Description

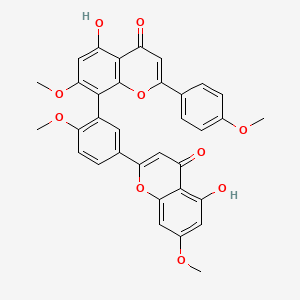

Le 7’‘-O-Méthylsciadopitysin est un composé biflavonoïde de formule chimique C34H26O10 et d’une masse moléculaire de 594,6 g/mol Ce composé se trouve généralement dans le bois de cœur du Podocarpus macrophyllus . Il se présente sous la forme d’une poudre jaune et est utilisé dans diverses applications de recherche pharmacologique et synthétique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 7’'-O-Méthylsciadopitysin implique la méthylation de l’amentoflavone. La réaction utilise généralement des agents méthylants tels que le sulfate de diméthyle ou l’iodure de méthyle en présence d’une base comme le carbonate de potassium . La réaction est réalisée dans un solvant organique tel que l’acétone ou le diméthylsulfoxyde (DMSO) à des températures élevées .

Méthodes de production industrielle : La production industrielle du 7’'-O-Méthylsciadopitysin suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l’extraction de l’amentoflavone à partir de sources naturelles, suivie d’une méthylation dans des conditions contrôlées pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le 7’'-O-Méthylsciadopitysin subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant de l’hydrogène gazeux en présence d’un catalyseur au palladium.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes méthoxy.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide ou neutre.

Réduction : Hydrogène gazeux avec du palladium sur charbon comme catalyseur.

Substitution : Nucléophiles tels que le méthylate de sodium dans le méthanol.

Principaux produits :

Oxydation : Formation de quinones ou d’acides carboxyliques.

Réduction : Formation de dérivés flavonoïdes partiellement ou totalement réduits.

Substitution : Formation d’éthers flavonoïdes substitués.

Applications De Recherche Scientifique

Chemical Properties and Structure

7''-O-Methylsciadopitysin is a methylated derivative of sciadopitysin, a flavonoid glycoside. The structural modifications enhance its biological activity, making it a subject of research for various therapeutic applications.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 0.17 |

| MDA-MB-231 (Breast Cancer) | 0.05 |

| HeLa (Cervical Cancer) | 0.07 |

These results suggest that the compound can induce apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .

Antiviral Activity

Recent studies have explored the antiviral properties of this compound against SARS-CoV-2. Virtual screening methods have shown that flavonoids can interact with the main protease of the virus, potentially inhibiting its activity. The binding affinity of this compound was assessed alongside other flavonoids, revealing competitive inhibition capabilities that could be leveraged in therapeutic contexts against COVID-19 .

Case Studies

- Study on Antitumor Efficacy : A study published in Molecules investigated the antitumor effects of various flavonoid derivatives, including this compound. The findings indicated significant cytotoxic effects on multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption being elucidated through flow cytometry analyses .

- SARS-CoV-2 Interaction Studies : Another research effort utilized molecular docking to evaluate the interaction of this compound with the SARS-CoV-2 main protease. The study highlighted its potential as a therapeutic candidate due to favorable binding characteristics compared to known antiviral agents like Remdesivir .

Toxicological Considerations

Understanding the safety profile of this compound is crucial for its application in therapeutics. Preliminary assessments indicate low acute toxicity levels, which are essential for advancing to clinical trials. The Ames test and LD50 values are critical parameters that need further investigation to ensure safety in human applications .

Mécanisme D'action

Le mécanisme d’action du 7’'-O-Méthylsciadopitysin implique son interaction avec diverses cibles moléculaires et voies. Il est connu pour inhiber certaines enzymes et moduler les voies de signalisation impliquées dans l’inflammation et la prolifération cellulaire . Les propriétés antioxydantes du composé sont attribuées à sa capacité à piéger les radicaux libres et à réduire le stress oxydatif .

Composés similaires :

Amentoflavone : Le composé parent du 7’'-O-Méthylsciadopitysin, connu pour ses propriétés anti-inflammatoires et anticancéreuses.

Bilobétine : Un autre biflavonoïde présentant des caractéristiques structurelles et des activités biologiques similaires.

Sciadopitysin : Un composé étroitement apparenté ayant des propriétés pharmacologiques similaires.

Unicité : Le 7’'-O-Méthylsciadopitysin est unique en raison de son motif de méthylation spécifique, qui améliore sa solubilité et sa biodisponibilité par rapport à son composé parent, l’amentoflavone . Cette modification contribue également à ses activités biologiques distinctes et à ses applications thérapeutiques potentielles .

Comparaison Avec Des Composés Similaires

Amentoflavone: The parent compound of 7’'-O-Methylsciadopitysin, known for its anti-inflammatory and anticancer properties.

Bilobetin: Another biflavonoid with similar structural features and biological activities.

Sciadopitysin: A closely related compound with similar pharmacological properties.

Uniqueness: 7’'-O-Methylsciadopitysin is unique due to its specific methylation pattern, which enhances its solubility and bioavailability compared to its parent compound, amentoflavone . This modification also contributes to its distinct biological activities and potential therapeutic applications .

Activité Biologique

7''-O-Methylsciadopitysin is a flavonoid compound primarily derived from various plant species, including Cryptomeria japonica and Dacrydium cupressinum. It is classified under the chemical structure of 4H-1-benzopyran-4-one and has the CAS number 3778-25-4 . The molecular formula for this compound is , with a molecular weight of 594.56 g/mol . This compound has garnered attention due to its potential biological activities, particularly in pharmacology.

Antioxidant Properties

Research indicates that flavonoids, including this compound, exhibit significant antioxidant activity . Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. A study demonstrated that this compound effectively scavenges free radicals, thereby contributing to cellular protection against oxidative damage .

Antimicrobial Effects

This compound has shown promising antimicrobial properties . In vitro studies have reported its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell death. This property positions it as a potential candidate for developing natural antimicrobial agents .

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are of great interest. Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes, suggesting its role as an anti-inflammatory agent . This activity may be beneficial in conditions such as arthritis and other inflammatory diseases .

Cytotoxic Effects on Cancer Cells

Preliminary studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound has been shown to induce apoptosis in tumor cells, making it a candidate for further investigation in cancer therapy. The IC50 values observed in these studies suggest that it may effectively inhibit tumor growth at relatively low concentrations .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Antioxidant Mechanism : By donating electrons to free radicals, the compound stabilizes these reactive species and prevents cellular damage.

- Modulation of Signaling Pathways : It may influence various signaling pathways associated with inflammation and apoptosis.

- Direct Interaction with Cellular Components : The compound could interact with cellular membranes or proteins involved in disease processes.

Data Table: Biological Activities of this compound

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various flavonoids, this compound was evaluated using DPPH and ABTS assays. The results indicated a significant reduction in radical concentration when treated with the compound, highlighting its potential as a natural antioxidant.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of plant-derived compounds included this compound. The study demonstrated that it exhibited notable inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its applicability in developing natural preservatives or therapeutic agents.

Case Study 3: Cytotoxic Effects on Cancer Cell Lines

In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, providing evidence for its potential use in cancer therapies.

Propriétés

IUPAC Name |

5-hydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26O10/c1-39-19-8-5-17(6-9-19)27-15-24(37)33-25(38)16-29(42-4)31(34(33)44-27)21-11-18(7-10-26(21)41-3)28-14-23(36)32-22(35)12-20(40-2)13-30(32)43-28/h5-16,35,38H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQYICLHHMETFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945464 | |

| Record name | 5-Hydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22783-08-0 | |

| Record name | W 13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022783080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.